3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Novel inhibitor of FOXM1 that block DNA binding, specifically downregulating FOXM1-activated genes with FOXM1 occupancy confirmed by ChIP-PCR
FDI-6 is an inhibitor of FOXM1 that block DNA binding. It act by specifically downregulating FOXM1-activated genes with FOXM1 occupancy confirmed by ChIP-PCR.
FDI-6 is an inhibitor of FOXM1 that block DNA binding. It act by specifically downregulating FOXM1-activated genes with FOXM1 occupancy confirmed by ChIP-PCR.
Brand Name:
Vulcanchem
CAS No.:
313380-27-7
VCID:
VC0527820
InChI:
InChI=1S/C19H11F4N3OS2/c20-9-3-5-10(6-4-9)25-17(27)16-15(24)14-11(19(21,22)23)8-12(26-18(14)29-16)13-2-1-7-28-13/h1-8H,24H2,(H,25,27)
SMILES:
C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N
Molecular Formula:
C19H11F4N3OS2
Molecular Weight:
437.4 g/mol
3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
CAS No.: 313380-27-7
Cat. No.: VC0527820
Molecular Formula: C19H11F4N3OS2
Molecular Weight: 437.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Novel inhibitor of FOXM1 that block DNA binding, specifically downregulating FOXM1-activated genes with FOXM1 occupancy confirmed by ChIP-PCR FDI-6 is an inhibitor of FOXM1 that block DNA binding. It act by specifically downregulating FOXM1-activated genes with FOXM1 occupancy confirmed by ChIP-PCR. |
|---|---|
| CAS No. | 313380-27-7 |
| Molecular Formula | C19H11F4N3OS2 |
| Molecular Weight | 437.4 g/mol |
| IUPAC Name | 3-amino-N-(4-fluorophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C19H11F4N3OS2/c20-9-3-5-10(6-4-9)25-17(27)16-15(24)14-11(19(21,22)23)8-12(26-18(14)29-16)13-2-1-7-28-13/h1-8H,24H2,(H,25,27) |
| Standard InChI Key | ZATJMMZPGVDUOM-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N |
| Canonical SMILES | C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N |
| Appearance | Solid powder |
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